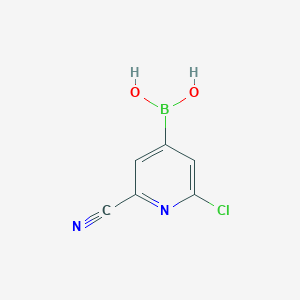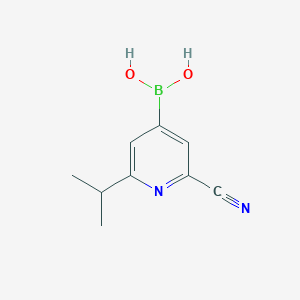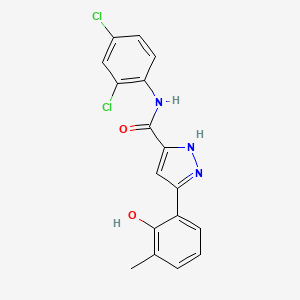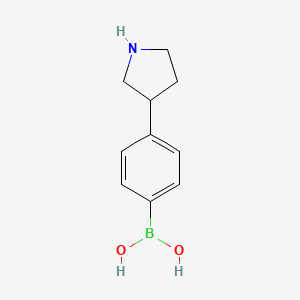
Fluorescein-DT cep
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorescein-dT-CE Phosphoramidite is a derivative of deoxythymidine nucleoside, modified with 6-carboxyfluorescein (6-FAM) through a spacer arm. This compound is widely used in the field of molecular biology, particularly for labeling oligonucleotides . The fluorescent properties of 6-FAM make it an ideal choice for various applications, including DNA sequencing, real-time PCR, and fluorescence in situ hybridization (FISH) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluorescein-dT-CE Phosphoramidite involves the attachment of 6-carboxyfluorescein to the deoxythymidine nucleoside. This process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the deoxythymidine nucleoside are protected using dimethoxytrityl (DMTr) groups.
Activation of 6-Carboxyfluorescein: The carboxyl group of 6-carboxyfluorescein is activated using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS).
Coupling Reaction: The activated 6-carboxyfluorescein is then coupled to the protected deoxythymidine nucleoside.
Deprotection: The DMTr groups are removed to yield the final product.
Industrial Production Methods
Industrial production of Fluorescein-dT-CE Phosphoramidite follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Chemical Reactions Analysis
Types of Reactions
Fluorescein-dT-CE Phosphoramidite undergoes various chemical reactions, including:
Substitution Reactions: The phosphoramidite group can react with nucleophiles to form phosphite triesters.
Oxidation Reactions: The phosphite triesters can be oxidized to form phosphate triesters using oxidizing agents such as iodine.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include alcohols and amines.
Oxidizing Agents: Iodine and other mild oxidizing agents are used for oxidation reactions.
Major Products
The major products formed from these reactions include labeled oligonucleotides, which are used in various molecular biology applications .
Scientific Research Applications
Fluorescein-dT-CE Phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of labeled oligonucleotides for studying nucleic acid interactions.
Medicine: Utilized in diagnostic assays for detecting genetic mutations and infectious diseases.
Industry: Applied in the development of biosensors and other analytical tools.
Mechanism of Action
The mechanism of action of Fluorescein-dT-CE Phosphoramidite involves its incorporation into oligonucleotides, where it serves as a fluorescent label. The fluorescence of 6-carboxyfluorescein allows for the detection and quantification of labeled nucleic acids. The compound’s fluorescence is influenced by its chemical environment, including the proximity of nucleobases . This property is exploited in various fluorescence-based assays to monitor molecular interactions and reactions .
Comparison with Similar Compounds
Fluorescein-dT-CE Phosphoramidite is unique due to its high fluorescence intensity and stability. Similar compounds include:
6-FAM CE Phosphoramidite: Another derivative of 6-carboxyfluorescein used for labeling oligonucleotides.
Cyanine Dyes (Cy3, Cy5): Used for similar applications but have different spectral properties.
Quasar Dyes (Quasar570, Quasar670): Fluorescent dyes with emission spectra similar to Cyanine dyes.
Fluorescein-dT-CE Phosphoramidite stands out due to its compatibility with various labeling techniques and its ability to produce highly sensitive and specific fluorescent signals .
Properties
Molecular Formula |
C79H89N6O17P |
|---|---|
Molecular Weight |
1425.6 g/mol |
IUPAC Name |
[6-[6-[3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoylamino]hexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C79H89N6O17P/c1-49(2)85(50(3)4)103(96-42-20-39-80)102-66-46-69(100-67(66)48-95-78(53-21-16-15-17-22-53,54-25-29-56(93-11)30-26-54)55-27-31-57(94-12)32-28-55)84-47-52(71(88)83-75(84)92)24-38-68(86)81-40-18-13-14-19-41-82-70(87)51-23-35-60-63(43-51)79(101-72(60)89)61-36-33-58(97-73(90)76(5,6)7)44-64(61)99-65-45-59(34-37-62(65)79)98-74(91)77(8,9)10/h15-17,21-38,43-45,47,49-50,66-67,69H,13-14,18-20,40-42,46,48H2,1-12H3,(H,81,86)(H,82,87)(H,83,88,92) |
InChI Key |
CADOGPWQRZBAGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C=CC(=O)NCCCCCCNC(=O)C6=CC7=C(C=C6)C(=O)OC78C9=C(C=C(C=C9)OC(=O)C(C)(C)C)OC1=C8C=CC(=C1)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pent-2-enoic acid](/img/structure/B14090520.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090525.png)

![7-Chloro-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090546.png)
![3-[(2E)-but-2-en-1-yl]-7-(4-chlorophenyl)-1-methyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14090548.png)

![N'-{(Z)-[4-(benzyloxy)phenyl]methylidene}-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14090560.png)
![2-(3-methylphenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B14090565.png)
![1,6,7,8-tetramethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14090568.png)

![5-(2-hydroxy-4-methylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14090593.png)

